

# Application Notes and Protocols for Creating Orobanchol Biosynthesis Mutants using CRISPR/Cas9

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## Compound of Interest

Compound Name: *Orobanchol*

Cat. No.: *B1246147*

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These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 technology to generate targeted mutations in the **orobanchol** biosynthesis pathway in plants. The protocols outlined below are intended to facilitate research into the physiological roles of **orobanchol** and to explore its potential as a target for agricultural and pharmaceutical applications.

## Introduction

**Orobanchol** is a strigolactone, a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms. The biosynthesis of **orobanchol** has been elucidated, revealing a pathway that starts from  $\beta$ -carotene and involves several key enzymes.[1][2] The CRISPR/Cas9 system has emerged as a powerful tool for precise genome editing, enabling the targeted knockout of genes to study their function.[3][4][5][6][7][8] By creating mutants in the **orobanchol** biosynthesis pathway, researchers can investigate the specific functions of this signaling molecule and its derivatives. This has significant implications for agriculture, such as developing crops resistant to parasitic weeds, and for drug development, by exploring the therapeutic potential of modulating strigolactone signaling.

This document provides detailed protocols for the design of CRISPR/Cas9 constructs, plant transformation, and analysis of resulting mutant lines to confirm the disruption of **orobanchol** biosynthesis.

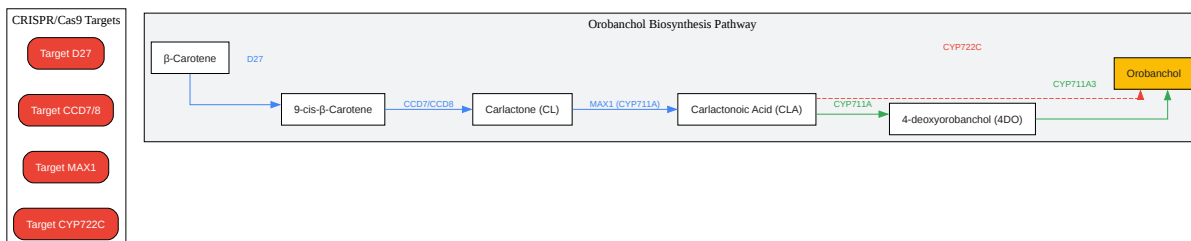
## Key Target Genes in Orobanchol Biosynthesis

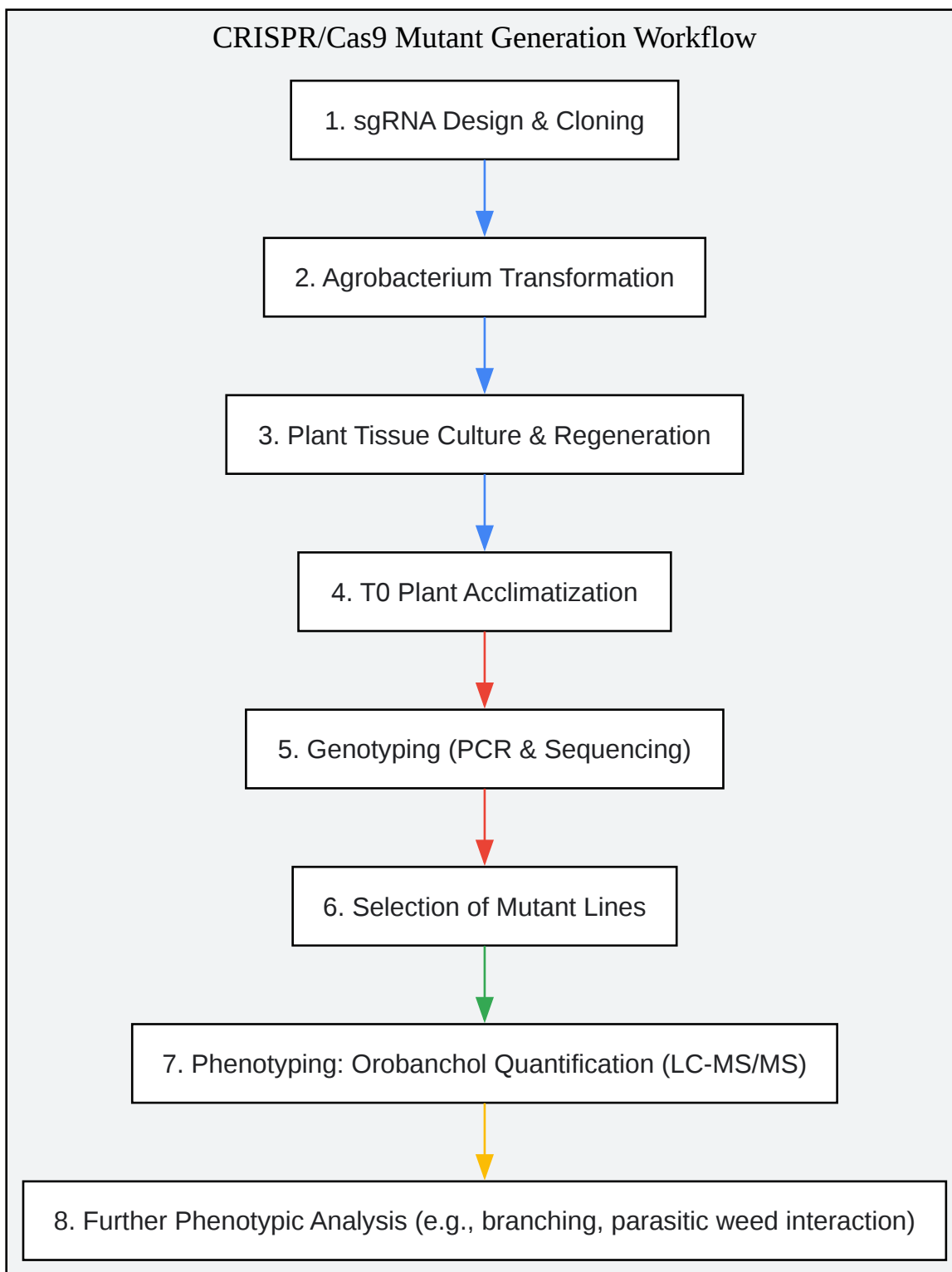
The biosynthesis of **orobanchol** from  $\beta$ -carotene involves a series of enzymatic steps. Key genes encoding these enzymes serve as excellent targets for CRISPR/Cas9-mediated knockout.

- D27 (DWARF27): Catalyzes the isomerization of all-trans- $\beta$ -carotene to 9-cis- $\beta$ -carotene, the initial step in the pathway.[1][2]
- CCD7 (CAROTENOID CLEAVAGE DIOXYGENASE 7): Involved in the sequential cleavage of carotenoids.[9]
- CCD8 (CAROTENOID CLEAVAGE DIOXYGENASE 8): Catalyzes the conversion to carlactone (CL), a key intermediate.[1][2]
- MAX1 (MORE AXIALLY GROWTH 1) homologues (CYP711A subfamily): These cytochrome P450 monooxygenases convert CL to carlactonoic acid (CLA).[1][9]
- CYP722C: A key enzyme that catalyzes the direct conversion of CLA to **orobanchol**. [2][9] [10] Knocking out this gene has been shown to eliminate **orobanchol** production in tomato. [1][10]

## Signaling Pathway Diagram

The following diagram illustrates the **orobanchol** biosynthesis pathway and highlights the key enzymes that can be targeted for CRISPR/Cas9-mediated knockout.





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